

Introduction: The Emergence of a Privileged Reagent

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethylsulfamoyl fluoride*

Cat. No.: *B1616867*

[Get Quote](#)

Dimethylsulfamoyl fluoride (DMSF), a seemingly simple organosulfur compound, has risen to prominence as a critical tool for researchers at the nexus of chemistry, biology, and medicine. [1][2] Initially recognized as a fluorinating agent, its true potential has been unlocked with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of DMSF, its unique reactivity, and its transformative applications as a covalent warhead and chemical probe in modern drug discovery.[6][7]

Unlike highly reactive electrophiles that pose risks of off-target effects, the sulfamoyl fluoride moiety offers a unique balance of stability and "context-dependent" reactivity.[6][8] The sulfur-fluorine bond is remarkably stable in aqueous biological environments yet can be potently activated for covalent bond formation when precisely positioned within a protein's binding pocket.[9] This proximity-driven reactivity is the cornerstone of its utility, enabling the development of highly selective covalent inhibitors that target a range of nucleophilic amino acid residues beyond the traditionally targeted cysteine.[7]

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and hazards of DMSF is essential for its safe and effective use in a laboratory setting. DMSF is a colorless to light yellow, flammable liquid with a pungent odor.[2][10]

Physical and Chemical Properties

The key physicochemical properties of **Dimethylsulfamoyl fluoride** are summarized in the table below.

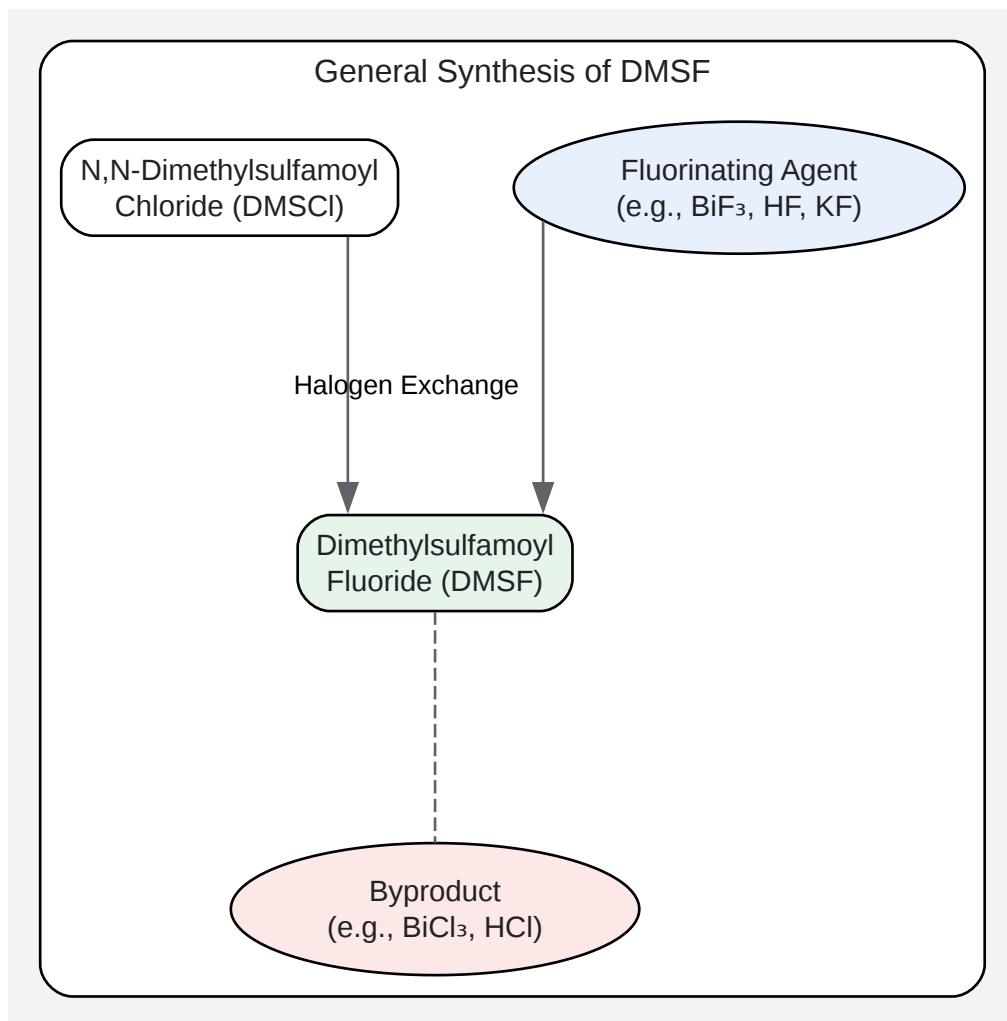
Property	Value	Source(s)
CAS Number	354-44-9	[10] [11] [12]
Molecular Formula	C ₂ H ₆ FNO ₂ S	[10] [11] [13]
Molecular Weight	127.14 g/mol	[11] [12] [14]
Appearance	Colorless to light yellow liquid	[2] [14]
Boiling Point	150-151.5 °C at 760 mmHg	[10] [13]
Density	1.334 g/cm ³	[10] [13]
Flash Point	45.5 - 46 °C	[10] [13]
Refractive Index	1.42	[10] [13]
Storage Temperature	0-10 °C, under inert gas	[12]

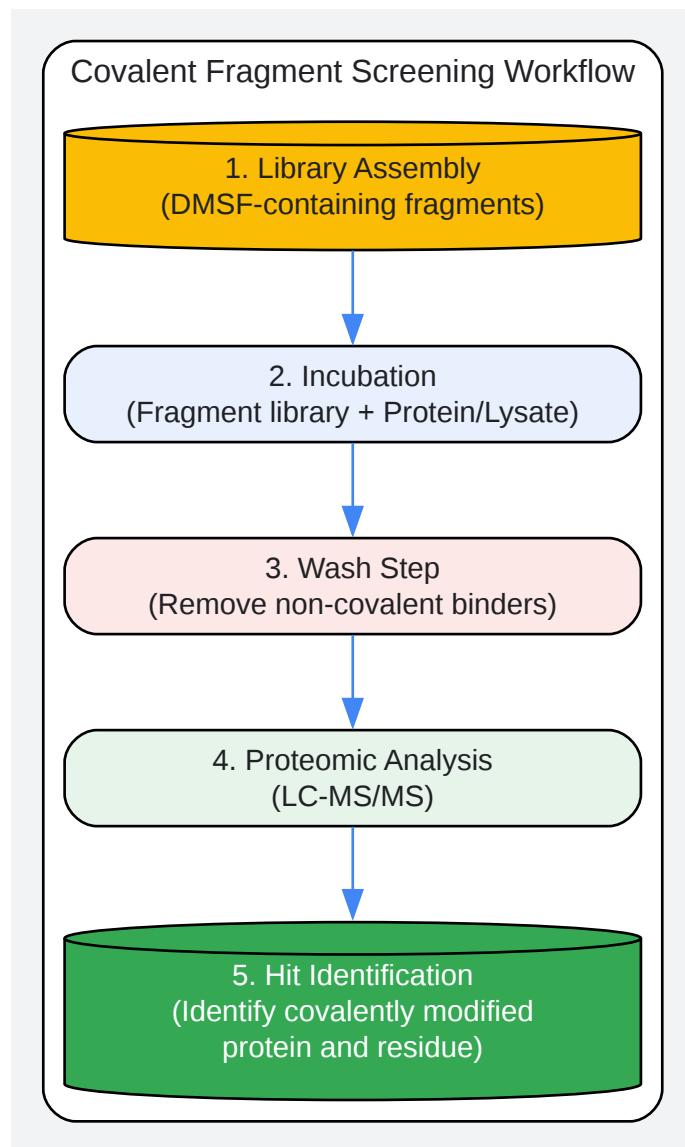
Safety and Handling

DMSF is a hazardous chemical and must be handled with extreme care by trained professionals in a controlled laboratory environment.[\[1\]](#)

Hazard Class	GHS Statement	Precautionary Measures	Source(s)
Flammability	H226: Flammable liquid and vapor	Keep away from heat/sparks/open flames. Use non-sparking tools.	[11]
Corrosivity	H314: Causes severe skin burns and eye damage	Wear protective gloves, clothing, and eye/face protection.	[1] [11]
Acute Toxicity	H301: Toxic if swallowed	Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER/doctor.	[1] [11] [12]
Irritation	H335: May cause respiratory irritation	Use only outdoors or in a well-ventilated area.	[1] [11]

Handling Protocol:


- Always work in a properly functioning chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), a lab coat, and splash-proof safety goggles and a face shield.[\[15\]](#)[\[16\]](#)
- Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[\[15\]](#)[\[16\]](#)
- Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. It is sensitive to air and moisture.[\[1\]](#)


Synthesis of Dimethylsulfamoyl Fluoride

Several synthetic routes to DMSF have been established, typically involving the introduction of a fluoride to the N,N-dimethylsulfamoyl moiety. A prevalent and scalable method involves the fluorination of the corresponding sulfamoyl chloride.

Common Synthetic Approaches

- From Sulfamoyl Chlorides: The reaction of N,N-dimethylsulfamoyl chloride (DMSCl) with a fluorinating agent is a common approach. Reagents such as bismuth trifluoride (BiF_3) or anhydrous hydrogen fluoride (HF) have been effectively used to exchange the chloride for a fluoride in high yield.[17][18]
- From Secondary Amines: The direct reaction of a secondary amine, such as dimethylamine, with sulfonyl fluoride (SO_2F_2) can yield the desired sulfamoyl fluoride.[1] However, this method can sometimes lead to a mixture of products, making purification challenging for commercial-scale production.[19]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Dimethylsulfamoyl fluoride | 354-44-9 [smolecule.com]
- 2. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]

- 3. FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE02538C [pubs.rsc.org]
- 4. otavachemicals.com [otavachemicals.com]
- 5. bioengineer.org [bioengineer.org]
- 6. benchchem.com [benchchem.com]
- 7. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cas 354-44-9,Dimethylsulfamoyl fluoride | lookchem [lookchem.com]
- 11. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dimethylsulfamoyl fluoride | 354-44-9 [chemicalbook.com]
- 13. Dimethylsulfamoyl fluoride | CAS#:354-44-9 | Chemsoc [chemsoc.com]
- 14. Dimethylsulfamoyl Fluoride | CymitQuimica [cymitquimica.com]
- 15. angenechemical.com [angenechemical.com]
- 16. capotchem.com [capotchem.com]
- 17. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: The Emergence of a Privileged Reagent]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1616867#dimethylsulfamoyl-fluoride-chemical-properties\]](https://www.benchchem.com/product/b1616867#dimethylsulfamoyl-fluoride-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com